

6-(Piperidin-1-yl)pyridine-3-carbaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B1362085

[Get Quote](#)

Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**. This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized as a building block for more complex molecules.

Core Compound Data

The fundamental molecular properties of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde** are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1]
Molecular Weight	190.24 g/mol	[1]
IUPAC Name	6-(Piperidin-1-yl)nicotinaldehyde	[1]
CAS Number	241816-11-5	[1]

Experimental Protocols

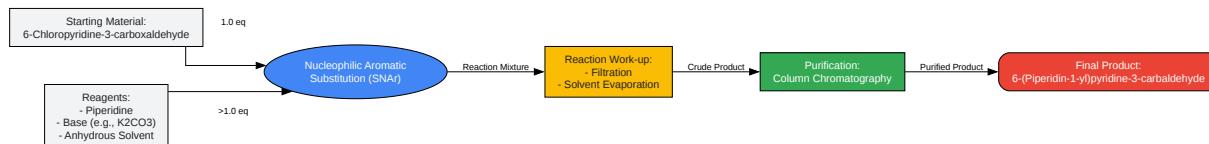
The synthesis of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated pyridine ring by an amine nucleophile.[\[2\]](#)[\[3\]](#) The following protocol details a representative procedure starting from the commercially available precursor, 6-chloropyridine-3-carboxaldehyde.

Protocol: Synthesis of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**

This protocol is based on established methodologies for nucleophilic aromatic substitution on chloropyridine scaffolds.[\[2\]](#)[\[4\]](#)

Materials:

- 6-Chloropyridine-3-carboxaldehyde (1.0 eq)
- Piperidine (1.2 - 1.5 eq)
- Anhydrous solvent (e.g., Dioxane, Toluene, or N,N-Dimethylformamide)
- Base (e.g., Potassium carbonate, Triethylamine) (2.0 eq)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for reflux and work-up
- Magnetic stirrer and heating mantle


- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyridine-3-carbaldehyde (1.0 eq) in the chosen anhydrous solvent.
- Addition of Reagents: To the stirred solution, add the base (e.g., potassium carbonate, 2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude residue is then purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
- Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthetic Workflow Visualization

The logical relationship of the synthesis protocol is depicted in the following workflow diagram. This illustrates the transformation from the starting material to the final product through nucleophilic aromatic substitution.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Piperidin-1-yl)pyridine-3-carbaldehyde | 241816-11-5 [sigmaaldrich.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [6-(Piperidin-1-yl)pyridine-3-carbaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362085#6-piperidin-1-yl-pyridine-3-carbaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com